molecular formula C10H10N4 B2881677 N-aminoquinoline-2-carboximidamide CAS No. 1014-17-1

N-aminoquinoline-2-carboximidamide

Cat. No.: B2881677
CAS No.: 1014-17-1
M. Wt: 186.218
InChI Key: WNIZZMOQFRUDCK-UHFFFAOYSA-N
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Description

N-aminoquinoline-2-carboximidamide is a chemical compound with the molecular formula C10H10N4. It is also known by its IUPAC name, quinoline-2-carboximidhydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminoquinoline-2-carboximidamide typically involves the reaction of quinoline-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazide, which is then converted to the desired carboximidamide derivative. The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-aminoquinoline-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, substituted quinolines, and various amine derivatives. These products have diverse applications in medicinal chemistry and material science .

Comparison with Similar Compounds

N-aminoquinoline-2-carboximidamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N'-aminoquinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZZMOQFRUDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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